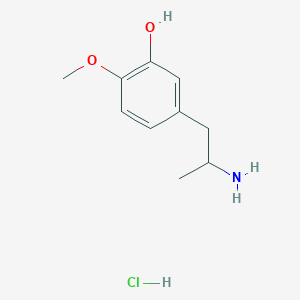
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride is a chemical compound that belongs to the class of phenethylamines. It is known for its psychoactive properties and has been studied for its potential applications in various fields, including medicine and pharmacology. The compound is structurally related to other well-known psychoactive substances and has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride typically involves several steps, including methylation, formylation, Aldol-type condensation, reduction, and hydrolysis reactions . One common method involves the ammoniation hydrogenation reaction in the presence of a chiral phenethylamine and 2-methoxy-5-(2-oxopropyl)benzsulfamide, catalyzed by Pd/C in an organic solvent . The product is then acidified to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. The process typically involves the use of high-purity starting materials and precise control of reaction conditions to ensure consistent product quality. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.
化学反应分析
Types of Reactions
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenethylamines.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: The compound’s psychoactive properties have led to research into its potential use as a therapeutic agent for conditions such as depression and anxiety.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, disrupting the normal reuptake process and increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and the psychoactive effects associated with the compound. The molecular targets include serotonin, norepinephrine, and dopamine transporters, as well as various receptor subtypes.
相似化合物的比较
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): Structurally similar and shares similar psychoactive properties.
6-(2-Aminopropyl)benzofuran (6-APB): Another isomer with comparable effects but different potency and toxicity profiles.
3,4-Methylenedioxyamphetamine (MDA): A related compound with similar mechanisms of action but different chemical structure.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects, it shares some pharmacological properties with 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenol ring, which imparts distinct pharmacological properties. Its combination of methoxy and aminopropyl groups contributes to its unique interaction with neurotransmitter systems, setting it apart from other similar compounds.
属性
IUPAC Name |
5-(2-aminopropyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)5-8-3-4-10(13-2)9(12)6-8;/h3-4,6-7,12H,5,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZHVRRKLMYJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1,3-dioxoisoindol-2-yl)-N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide](/img/structure/B6748890.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B6748893.png)
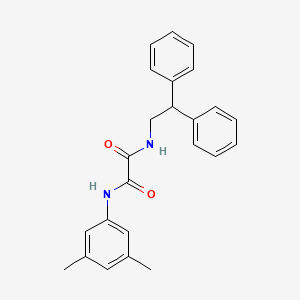
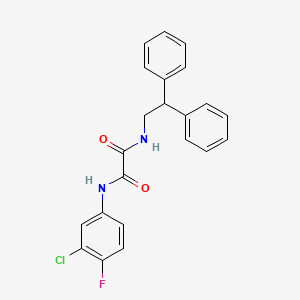


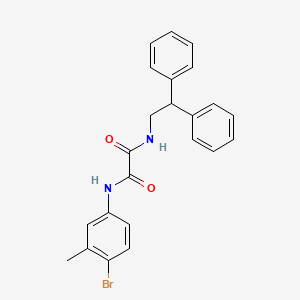
![1-[3-(morpholin-4-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6748933.png)
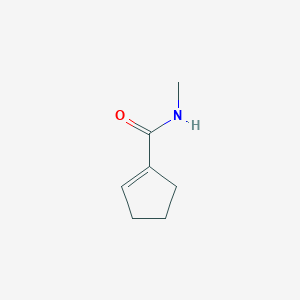
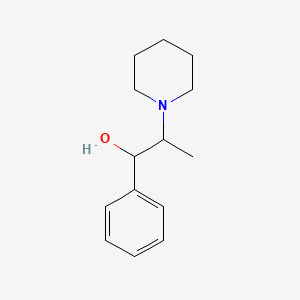
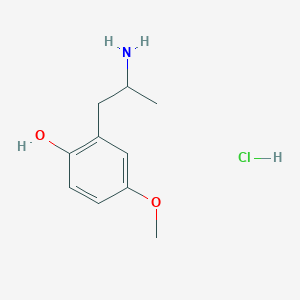
![(3Z)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B6748963.png)
